molecular formula C18H15ClN2O4 B2928564 (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327170-02-4

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2928564
CAS No.: 1327170-02-4
M. Wt: 358.78
InChI Key: FFQLUDNJZHSBRP-UZYVYHOESA-N
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Description

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (CAS 1327173-45-4) is a synthetic organic compound with a molecular formula of C 23 H 19 ClN 2 O 5 and a molecular weight of 438.9 g/mol . This chromene-derivative features a distinct benzopyran core structure and is characterized by key functional groups including an imine linkage and a carboxamide moiety, which contribute to its potential for interacting with biological targets. Recent computational and bio-screening studies have identified related 2-imino-2H-chromene-3-carboxamide compounds as promising scaffolds in medicinal chemistry research . Specifically, such compounds are being investigated for their potential as inhibitors of protein tyrosine phosphatase non-receptor type 22 (PTPN22), a key regulator of T-cell receptor signaling and a known risk factor for several autoimmune diseases like type 1 diabetes and rheumatoid arthritis . Concurrent research also suggests potential for these compounds to inhibit the SARS-CoV-2 main protease (M pro ), a critical enzyme for viral replication, positioning them as candidates for the development of broad-spectrum antiviral agents . The proposed mechanism of action involves the compound binding to the active sites of these target proteins, thereby modulating their biological activity. In vitro studies on structurally similar molecules have demonstrated potent cytotoxic activity against various human cancer cell lines, including MCF-7 (breast), PC-3 (prostate), A-549 (lung), and Caco-2 (colon), indicating a potential secondary application in oncology research . This product is intended for research purposes in chemistry and biology laboratories. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-23-14-7-6-11(19)9-13(14)21-18-12(17(20)22)8-10-4-3-5-15(24-2)16(10)25-18/h3-9H,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQLUDNJZHSBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using reagents like methyl iodide or dimethyl sulfate.

    Formation of the Imino Group: The imino group can be formed through a condensation reaction between the appropriate amine and an aldehyde or ketone.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using reagents like carboxylic acid derivatives and amines.

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the cleavage of certain bonds and the formation of new products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as a bioactive molecule with applications in studying biological processes and interactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Structural and Functional Modifications

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
Target Compound 5-Chloro-2-methoxyphenyl (imino), 8-methoxy (chromene) C₂₀H₁₆ClN₃O₄ ~405.8 Balanced electron-withdrawing (Cl) and donating (OCH₃) groups; carboxamide
(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide () 4-Cyanophenyl (imino), N-acetyl (carboxamide) C₂₀H₁₅N₃O₄ 361.36 Strong electron-withdrawing cyano group; acetylated carboxamide
(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide 2-Fluoro-4-methylphenyl (imino), furan-2-ylmethyl (carboxamide) C₂₃H₁₉FN₂O₄ 406.4 Fluorine substituent (enhanced polarity); furan moiety for π-π interactions
(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide 4-Trifluoromethylphenyl (imino), thiazol-2-yl (carboxamide) C₂₁H₁₄F₃N₃O₃S 445.4 Strongly electron-withdrawing CF₃ group; thiazole for heterocyclic interactions

Electronic and Steric Effects

  • 4-Cyano () and CF₃ () groups offer stronger electron withdrawal, which may increase reactivity but reduce bioavailability due to polarity .
  • Electron-Donating Groups: 8-Methoxy in the target compound improves solubility and π-stacking capabilities . 2-Methoxy in the imino group (target) further modulates electronic density, contrasting with 2-fluoro in , which introduces polarity without steric hindrance .

Research Findings and Implications

Key Observations

  • Substituent Position: The 5-chloro and 2-methoxy positions on the imino aryl group (target) optimize steric and electronic effects compared to 4-cyano or 2-fluoro analogs.
  • Chromene Core Stability : Methoxy groups at position 8 (common in all compounds) likely stabilize the chromene ring via resonance, as seen in ’s synthesis of alkoxy-chromenes .

Biological Activity

The compound (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, often referred to as a chromene derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H16ClNO4\text{C}_{17}\text{H}_{16}\text{Cl}\text{N}\text{O}_{4}

This structure features a chromene core with substituents that contribute to its biological properties.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of chromene derivatives, including the compound . Research indicates that such compounds exhibit significant antibacterial activity against various strains of bacteria.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values for the compound against selected bacterial strains:

Bacterial StrainMIC (µM)
Escherichia coli ATCC 352189.9
Pseudomonas aeruginosa ATCC 135254.9
Staphylococcus aureus ATCC 65384.9
Bacillus subtilis ATCC 663379.0

These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, particularly Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their clinical significance .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer research. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through various mechanisms.

Case Studies

  • Study on Human Cancer Cell Lines : A study involving human breast cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways, which are crucial for programmed cell death .
  • Mechanistic Insights : Further mechanistic studies indicated that the compound may modulate key signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways, leading to reduced cell survival and increased apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives is often influenced by their chemical structure. Substituents such as halogens and methoxy groups play a critical role in enhancing their biological efficacy. The presence of a chloro group at the para position of the phenyl ring has been associated with increased antibacterial potency, while methoxy groups contribute to enhanced solubility and bioavailability .

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